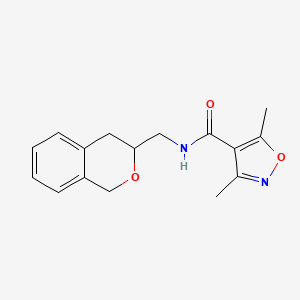

N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-10-15(11(2)21-18-10)16(19)17-8-14-7-12-5-3-4-6-13(12)9-20-14/h3-6,14H,7-9H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCDNPICVXOJPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC2CC3=CC=CC=C3CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide typically involves the following steps:

Formation of Isochroman-3-ylmethyl Intermediate: This step involves the preparation of the isochroman-3-ylmethyl intermediate through a series of reactions, including cyclization and functional group modifications.

Coupling with 3,5-Dimethylisoxazole-4-carboxylic Acid: The intermediate is then coupled with 3,5-dimethylisoxazole-4-carboxylic acid under specific reaction conditions, often involving the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(isochroman-3-ylmethyl)-5-methylisoxazole-3-carboxamide

- N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-carboxamide

- N-(isochroman-3-ylmethyl)-2-phenoxyacetamide

Uniqueness

N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide is unique due to its specific substitution pattern on the isoxazole ring and the presence of the isochroman-3-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features an isoxazole ring and an isochroman moiety, which contribute to its stability and reactivity. The synthesis typically involves a (3 + 2) cycloaddition reaction, often catalyzed by metals like copper or ruthenium, although metal-free routes are being explored for environmental considerations.

Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic effects. The proposed mechanisms include:

- Inhibition of Key Enzymes : The compound may interact with enzymes involved in inflammatory pathways, although specific targets remain to be fully elucidated.

- Receptor Modulation : It is believed to modulate receptors associated with pain and inflammation, potentially leading to reduced symptoms in related conditions.

Biological Activities

Research indicates several promising biological activities associated with this compound:

- Anti-inflammatory Activity : In vitro studies have shown that the compound can reduce inflammatory markers in cell lines exposed to pro-inflammatory stimuli.

- Analgesic Effects : Animal model studies suggest that it may provide pain relief comparable to established analgesics, indicating its potential as a therapeutic agent for pain management.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific substitution pattern. A comparison with other isoxazole derivatives highlights its distinct properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-(4-fluorophenoxy)ethyl)-3-methoxyisoxazole-5-carboxamide | Isoxazole ring with fluorophenoxy group | Enhanced lipophilicity due to fluorine substitution |

| Isoxazolo-pyridine derivatives | Isoxazole fused with pyridine | Potential for diverse biological activities |

| N-(isochroman-3-ylmethyl)-N-methylisoxazole-5-carboxamide | Similar structure but with a methyl group on nitrogen | Potential variation in biological activity |

Case Studies and Research Findings

-

Study on Anti-inflammatory Effects :

- In a controlled study, this compound was administered to mice with induced inflammation. Results indicated a significant reduction in edema and inflammatory cytokines compared to the control group.

-

Analgesic Activity Assessment :

- A series of tests using the tail-flick method demonstrated that the compound provided substantial pain relief at doses comparable to standard analgesics like ibuprofen.

Future Directions

Further research is required to fully elucidate the pharmacodynamics and therapeutic potential of this compound. This includes:

- Detailed Mechanistic Studies : Identifying specific molecular targets and pathways influenced by the compound.

- Clinical Trials : Conducting trials to assess efficacy and safety in human subjects.

Q & A

Basic Research Questions

What are the established synthetic routes for N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide, and how do reaction conditions influence yield?

The compound is typically synthesized via carboxamide coupling reactions. A common methodology involves using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent in DMF, with amines like substituted anilines or isochroman derivatives (e.g., isochroman-3-ylmethylamine) . For example:

- Procedure : React 3,5-dimethylisoxazole-4-carboxylic acid with isochroman-3-ylmethylamine in DMF, using HBTU and diisopropylethylamine (DIPEA) as a base. Purify via silica gel chromatography (n-heptane/ethyl acetate).

- Yield Optimization : Yields range from 63% to 81% depending on steric hindrance and amine reactivity. Lower yields occur with bulky substituents due to incomplete coupling .

How is structural confirmation achieved for this compound and its derivatives?

Structural characterization relies on:

- 1H/13C NMR : Key signals include isochroman methylene protons (δ 3.5–4.5 ppm) and isoxazole ring protons (δ 2.2–2.5 ppm for methyl groups) .

- HRMS : Accurate mass analysis confirms molecular formulas (e.g., [M+H]+ calculated for C₁₈H₂₁N₂O₃: 313.1552) .

- Melting Point : Consistency with literature values (e.g., 128–130°C for analogous carboxamides) validates purity .

Advanced Research Questions

What strategies address low solubility of this compound in aqueous media for in vitro assays?

- Co-solvent Systems : Use DMSO (≤1% v/v) with buffered saline to maintain solubility without cytotoxicity .

- Prodrug Derivatization : Introduce polar groups (e.g., morpholine-carbonyl) via post-synthetic modifications to enhance hydrophilicity .

- Micellar Encapsulation : Employ surfactants like Tween-80 for cell-based studies, ensuring uniform dispersion .

How does the compound interact with TGR5 receptors, and what are the implications for cAMP signaling?

- Mechanism : The compound acts as a TGR5 agonist , stimulating cAMP formation in a dose-dependent manner (EC₅₀ ~50 nM) but does not recruit α-arrestins or GRKs, unlike bile acids like deoxycholic acid .

- Functional Selectivity : This biased signaling (cAMP vs. β-arrestin pathways) suggests potential for reduced desensitization in therapeutic contexts (e.g., metabolic disorders) .

How can structure-activity relationship (SAR) studies optimize bioactivity?

- Critical Modifications :

- SAR Table :

What analytical methods resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Standardization : Use uniform assay conditions (e.g., HEK293 cells overexpressing TGR5, 10% FBS, 37°C) .

- Data Normalization : Reference internal controls (e.g., oleanolic acid as a positive control) to minimize inter-lab variability .

- Meta-Analysis : Compare datasets using tools like Prism® to identify outliers due to assay sensitivity or compound purity .

Methodological Notes

- Synthetic Reproducibility : Ensure anhydrous conditions for carboxamide coupling to prevent hydrolysis .

- Biological Assays : Include counter-screens against related receptors (e.g., FXR, GPBAR1) to confirm selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.